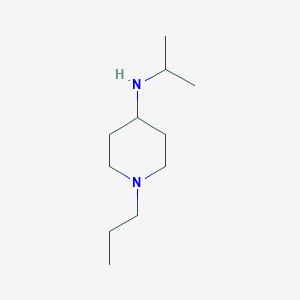

N-(Propan-2-yl)-1-propylpiperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H24N2 |

|---|---|

Molecular Weight |

184.32 g/mol |

IUPAC Name |

N-propan-2-yl-1-propylpiperidin-4-amine |

InChI |

InChI=1S/C11H24N2/c1-4-7-13-8-5-11(6-9-13)12-10(2)3/h10-12H,4-9H2,1-3H3 |

InChI Key |

OYMOUIGJORAZPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC(CC1)NC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N Propan 2 Yl 1 Propylpiperidin 4 Amine and Derivatives

Strategic Approaches to Piperidine (B6355638) Ring Construction

The formation of the piperidine nucleus is a critical step in the synthesis of N-(Propan-2-yl)-1-propylpiperidin-4-amine. Key strategies include reductive amination and cyclization reactions.

Reductive Amination Pathways for Piperidine Nucleus Formation

Double reductive amination of dicarbonyl compounds is a direct method for forming the piperidine skeleton. chim.it This process involves the reaction of a 1,5-dicarbonyl compound with an amine, where two new C-N bonds are formed in a single synthetic step to create the piperidine ring. chim.it For instance, the reaction of glutaraldehyde (B144438) or a protected derivative with a primary amine in the presence of a reducing agent like sodium cyanoborohydride can yield a piperidine derivative. nih.gov The use of sugar-derived dicarbonyl substrates can ensure the desired absolute configurations of hydroxyl groups if present. chim.it

| Reactants | Reagents | Product | Reference |

| 1,5-Dicarbonyl compound, Primary amine | Reducing agent (e.g., NaBH3CN, H2/catalyst) | Substituted Piperidine | chim.itnih.gov |

| Glutaric dialdehyde, Aniline derivatives | Ruthenium(II) catalyst | N-Arylpiperidines | nih.gov |

| Diketone, Aryl ammonium (B1175870) formate | Microwave radiation | Substituted Piperidines | nih.gov |

Cyclization Reactions in Piperidine Ring Assembly

Intramolecular cyclization reactions provide a powerful means to construct the piperidine ring. nih.gov These reactions can be initiated in several ways, including:

Radical-Mediated Amine Cyclization : Linear amino-aldehydes can undergo intramolecular cyclization using a cobalt(II) catalyst to produce piperidines. nih.gov

Alkene Cyclization : Oxidative amination of non-activated alkenes catalyzed by a gold(I) complex can form substituted piperidines. nih.gov Similarly, a palladium-catalyzed enantioselective approach has been developed. nih.gov

Hydroamination/Cyclization Cascade : Intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes mediated by acid can generate the piperidine ring. nih.gov

Electroreductive Cyclization : Imines can react with terminal dihaloalkanes in a flow microreactor to synthesize piperidine derivatives through an electroreductive cyclization process. beilstein-journals.orgnih.gov

| Cyclization Type | Substrate | Catalyst/Reagent | Key Feature | Reference |

| Radical-Mediated | Linear amino-aldehydes | Cobalt(II) catalyst | Forms piperidines from linear precursors | nih.gov |

| Alkene Cyclization | Non-activated alkenes with an amine | Gold(I) or Palladium(I) complex | Difunctionalization of a double bond | nih.gov |

| Hydroamination | Alkynes with an enamine | Acid-mediated | Forms an iminium ion intermediate | nih.gov |

| Electroreductive | Imine and terminal dihaloalkane | Electric current | Occurs in a flow microreactor | beilstein-journals.orgnih.gov |

N-Alkylation Protocols for the 1-Propyl Substitution

Once the piperidine ring is formed, the 1-propyl group can be introduced via N-alkylation. This is typically achieved by reacting the piperidine with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). researchgate.net The reaction can be carried out in a suitable solvent like acetonitrile, often in the presence of a base such as potassium carbonate to neutralize the acid formed during the reaction. researchgate.net Another approach is reductive amination of the piperidine with propanal.

| Piperidine Substrate | Alkylating Agent | Conditions | Product | Reference |

| Piperidine | Propyl bromide or iodide | Anhydrous acetonitrile, room temperature | 1-Propylpiperidinium halide | researchgate.net |

| Piperidine | Propyl bromide or iodide, KHCO3 | Acetonitrile | 1-Propylpiperidine (B1614701) | researchgate.net |

| Piperidine | Propanal, Reducing agent (e.g., NaBH(OAc)3) | Dichloromethane | 1-Propylpiperidine | nih.gov |

Advanced Methods for Introducing the N-(Propan-2-yl)amine Moiety at Position 4

With the 1-propylpiperidine core in place, the next crucial step is the introduction of the N-(propan-2-yl)amine group at the 4-position.

Amination Reactions (e.g., S_N2 Alkylation, Reductive Amination of Aldehydes/Ketones)

S_N2 Alkylation : A common method involves the reaction of a 4-halopiperidine derivative (e.g., 4-bromo-1-propylpiperidine) with isopropylamine (B41738). This nucleophilic substitution reaction, following an S_N2 mechanism, directly forms the desired product. tminehan.com The reaction is typically performed in a polar aprotic solvent.

Reductive Amination : A widely used and versatile method is the reductive amination of 1-propylpiperidin-4-one with isopropylamine. pearson.com The ketone first reacts with the amine to form an imine intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to yield the final secondary amine. pearson.comchemicalbook.com

| Starting Material | Reagent | Reducing Agent | Product | Reference |

| 1-Propylpiperidin-4-one | Isopropylamine | NaBH3CN or NaBH(OAc)3 | This compound | pearson.comchemicalbook.com |

| 4-Halopiperidine | Isopropylamine | - | This compound | tminehan.com |

Curtius Rearrangement Applications in Amine Synthesis from Carboxylic Acid Derivatives

The Curtius rearrangement provides an alternative route to the 4-amino functionality from a carboxylic acid derivative. wikipedia.orgthermofisher.com This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgrsc.org The isocyanate can then be trapped with a suitable nucleophile.

For the synthesis of the target compound, one could start with 1-propylpiperidine-4-carboxylic acid. This acid is first converted to an acyl azide, for example, by reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by reaction with sodium azide. thermofisher.com The resulting acyl azide is then heated to induce the Curtius rearrangement, forming a 4-isocyanato-1-propylpiperidine intermediate. Trapping this isocyanate with a propan-2-yl nucleophile (e.g., from a Grignard reagent like isopropylmagnesium bromide, followed by hydrolysis) or converting the isocyanate to the primary 4-aminopiperidine (B84694) by hydrolysis and then performing a reductive amination with acetone (B3395972) would lead to the desired product. A more direct approach involves trapping the isocyanate with 2-propanol to form a carbamate, which can then be hydrolyzed to the secondary amine.

A study described a convenient method for the synthesis of 4-substituted-4-aminopiperidine derivatives using the Curtius rearrangement as a key step starting from isonipecotate. nih.gov

| Starting Material | Key Reagents | Intermediate | Final Step | Reference |

| 1-Propylpiperidine-4-carboxylic acid | DPPA or SOCl2 then NaN3 | 1-Propylpiperidine-4-carbonyl azide | Thermal rearrangement to isocyanate | wikipedia.orgthermofisher.com |

| 1-Propylpiperidine-4-carbonyl azide | Heat | 4-Isocyanato-1-propylpiperidine | Trapping with nucleophile/hydrolysis | wikipedia.orgrsc.org |

| Ethyl isonipecotate | Alkylation, then Curtius rearrangement | 4-Isocyanato-4-alkylpiperidine | Hydrolysis and further functionalization | nih.gov |

Controlled Alkylation for Selective Secondary Amine Formation

A significant challenge in the synthesis of secondary amines is the propensity for over-alkylation, where the primary amine starting material reacts further to form tertiary amines and even quaternary ammonium salts. This occurs because the secondary amine product is often more nucleophilic than the primary amine reactant. nih.gov Achieving selective mono-N-alkylation is therefore critical for synthesizing compounds like this compound, where an isopropyl group is attached to a primary amine precursor.

Several strategies have been developed to overcome this challenge. One effective method involves the use of specific bases and solvents to control reactivity. Research has demonstrated that reacting a primary amine with an alkyl halide in an anhydrous solvent, such as N,N-dimethylformamide (DMF), in the presence of a cesium base like cesium hydroxide (B78521) (CsOH), can yield secondary amines with high selectivity. google.comusf.edu This method avoids the need for protecting groups and proceeds under mild, room temperature conditions. google.com

Another innovative approach utilizes N-aminopyridinium salts as ammonia (B1221849) surrogates. nih.gov In this "self-limiting" alkylation, an N-aryl-N-aminopyridinium salt is deprotonated to form a highly nucleophilic pyridinium (B92312) ylide. This ylide readily reacts with an alkyl halide. Following this single alkylation event, the resulting N-alkyl-N-pyridinium amine is significantly less nucleophilic, thus preventing over-alkylation. The pyridinium group can then be cleaved reductively to release the desired secondary amine. nih.gov This one-pot procedure provides a robust solution to the classical problem of controlling the extent of amine alkylation. nih.gov

| Method | Key Reagents | Solvent | Advantage |

| Cesium Base-Mediated Alkylation | Primary amine, Alkyl halide, Cesium hydroxide (CsOH) | Anhydrous DMF or DMSO | High selectivity for mono-alkylation, mild conditions, no protecting groups required. google.comusf.edu |

| Self-Limiting Alkylation | N-Aryl-N-aminopyridinium salt, Alkyl halide, Base, Reducing agent | Not specified | Prevents over-alkylation via a transient, highly nucleophilic intermediate; applicable to complex molecules. nih.gov |

| Reductive Amination | 4-Oxopiperidinium chloride, Aniline, NaBH(OAc)₃ | Dichloromethane (DCM) | A common alternative for forming secondary amines from ketones and amines. chemicalbook.com |

Protecting Group Strategies in the Synthesis of this compound

Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like this compound, which contains two distinct nitrogen atoms. These groups temporarily block a reactive site, allowing for selective transformations elsewhere in the molecule.

In the synthesis of 4-aminopiperidine derivatives, a common strategy involves the use of an N-protected 4-piperidone (B1582916) precursor. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). chemicalbook.comcreative-peptides.com For example, the synthesis can commence with the reductive amination of N-Boc-4-piperidone with isopropylamine to form the protected secondary amine. Subsequently, the Boc group can be removed, and the piperidine nitrogen can be alkylated with a propyl group to yield the final product.

| Protecting Group | Abbreviation | Common Introduction Reagent | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA, HCl). chemicalbook.comcreative-peptides.com |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd), HBr/AcOH. creative-peptides.com |

| Benzyl | Bn | Benzyl bromide | Catalytic hydrogenation (H₂/Pd). rsc.org |

| p-Toluenesulfonyl | Tos | p-Toluenesulfonyl chloride | Strong reducing agents (e.g., Na/liquid ammonia). creative-peptides.com |

Green Chemistry Principles and Sustainable Synthetic Routes for Piperidine Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve the efficiency of synthetic processes. The synthesis of piperidine derivatives is an area where these principles can have a significant effect. Green chemistry focuses on aspects such as atom economy, use of safer solvents, energy efficiency, and reduction of waste. unibo.it

One green approach to piperidine synthesis involves developing one-pot, multi-component reactions. These reactions combine several starting materials in a single step to form a complex product, which reduces the number of synthetic steps, minimizes solvent usage, and decreases waste generation. For instance, a glutamic acid-catalyzed multi-component reaction has been reported for the convenient, one-pot synthesis of polyfunctionalized piperidine scaffolds at ambient temperature. informahealthcare.com

Another key area of improvement is the replacement of hazardous reagents and solvents. For example, traditional methods for synthesizing N-substituted piperidones, common precursors to piperidines, often rely on the classical Dieckman condensation, which can involve harsh conditions. An alternative, more efficient green chemistry approach has been developed that presents significant advantages over this classical method. researchgate.netnih.gov Furthermore, efforts are being made to replace solvents like DMF, which are widely used but pose environmental and health concerns, with more sustainable alternatives. In other areas of synthesis, such as solid-phase peptide synthesis, research has identified viable, greener alternatives to reagents like piperidine (used for Fmoc deprotection), highlighting a broader trend towards sustainability that can inform piperidine synthesis. rsc.org

Late-Stage Functionalization and Derivatization of Piperidine Scaffolds

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This strategy is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships. The piperidine scaffold is an ideal candidate for such modifications.

A powerful technique for late-stage functionalization is C–H activation, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. This avoids the need for pre-functionalized starting materials. For piperidines, site-selectivity (i.e., targeting the C2, C3, or C4 position) can be controlled by the choice of catalyst and the nature of the protecting/directing group on the piperidine nitrogen. researchgate.net For example, photoredox catalysis has been used for the α-amino C–H arylation of highly substituted piperidines with high diastereoselectivity. nih.gov

Recently, a modular two-stage process has been developed that combines biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling. news-medical.net In the first step, an enzyme selectively installs a hydroxyl group on the piperidine ring. This newly functionalized position then undergoes a cross-coupling reaction to form new C-C bonds. This streamlined approach simplifies the synthesis of complex 3D molecules, reduces the reliance on protecting groups and expensive precious metal catalysts like palladium, and can dramatically shorten synthetic sequences from as many as 7-17 steps to just 2-5. news-medical.net Such innovative methods for the selective functionalization of the piperidine core greatly facilitate the optimization of biological activity and physicochemical properties. acs.org

Advanced Spectroscopic and Structural Characterization of N Propan 2 Yl 1 Propylpiperidin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. For N-(Propan-2-yl)-1-propylpiperidin-4-amine, both ¹H and ¹³C NMR would provide crucial information about its connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The piperidine (B6355638) ring, with its substituents, would exhibit complex splitting patterns due to the coupling between adjacent protons. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a single peak for each unique carbon atom. The chemical shifts of the piperidine ring carbons would be particularly informative about the substitution pattern.

Predicted ¹H and ¹³C NMR Data

While experimental data is unavailable, a predicted data table is presented below based on the analysis of similar substituted piperidines.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₂(CH₂)CH₃ (Propyl) | 2.2 - 2.4 (t) | 60 - 65 |

| N-CH₂CH₂ CH₃ (Propyl) | 1.4 - 1.6 (m) | 20 - 25 |

| N-CH₂CH₂CH₃ (Propyl) | 0.8 - 1.0 (t) | 10 - 15 |

| Piperidine H2, H6 (axial & equatorial) | 2.0 - 2.8 (m) | 50 - 55 |

| Piperidine H3, H5 (axial & equatorial) | 1.3 - 1.9 (m) | 30 - 35 |

| Piperidine H4 | 2.5 - 2.8 (m) | 45 - 50 |

| NH | 1.0 - 2.0 (broad s) | - |

| N-CH(CH₃)₂ (Isopropyl) | 2.8 - 3.2 (septet) | 45 - 50 |

| N-CH(CH₃ )₂ (Isopropyl) | 1.0 - 1.2 (d) | 20 - 25 |

Note: This is a predictive table. Actual chemical shifts and coupling constants may vary. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), septet, and m (multiplet).

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound, which is C11H24N2. The exact mass measurement would provide a high degree of confidence in the elemental composition. Electron ionization (EI) would likely lead to characteristic fragmentation patterns that can be used to deduce the structure.

Expected Fragmentation:

The molecule would likely undergo alpha-cleavage, a common fragmentation pathway for amines. This would involve the loss of an ethyl group from the N-propyl substituent or a methyl group from the N-isopropyl substituent. Fragmentation of the piperidine ring is also expected.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 184 | [M]⁺ (Molecular Ion) |

| 169 | [M - CH₃]⁺ |

| 155 | [M - C₂H₅]⁺ |

| 141 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 113 | Fragmentation of the piperidine ring |

| 84 | Piperidine ring fragment |

Note: This is a predictive table. The relative intensities of the peaks would depend on the ionization conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorptions for the N-H bond of the secondary amine, as well as C-H and C-N bonds.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds in the molecule.

Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 (weak, broad) | 3300 - 3500 (weak) |

| C-H Stretch (aliphatic) | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| N-H Bend | 1550 - 1650 (variable) | Not typically observed |

| C-H Bend | 1350 - 1470 (medium) | 1350 - 1470 (medium) |

| C-N Stretch | 1020 - 1250 (medium) | 1020 - 1250 (weak) |

X-ray Crystallography for Solid-State Molecular Architecture Determination (Applicable to Crystalline Forms or Derivatives)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would be applicable if this compound, or a suitable salt derivative, can be obtained in a crystalline form.

The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles. It would also show the conformation of the piperidine ring (likely a chair conformation) and the spatial arrangement of the N-propyl and N-isopropyl groups. Furthermore, intermolecular interactions, such as hydrogen bonding involving the secondary amine, would be elucidated. As no experimental data is available, a data table for crystallographic parameters cannot be provided.

Mechanistic Investigations of Reactions Involving N Propan 2 Yl 1 Propylpiperidin 4 Amine and Its Synthons

Reaction Pathway Elucidation for N-Alkylation and Amine Functionalization

The formation of N-(Propan-2-yl)-1-propylpiperidin-4-amine involves the sequential alkylation of two distinct nitrogen atoms: the endocyclic piperidine (B6355638) nitrogen and the exocyclic 4-amino group. The elucidation of these reaction pathways is critical for optimizing synthesis and minimizing side products.

A primary pathway for N-alkylation is the nucleophilic aliphatic substitution reaction. wikipedia.org In this process, an amine acts as a nucleophile, attacking an electrophilic alkyl halide (such as 1-bromopropane (B46711) or 2-bromopropane) and displacing the halide leaving group. ucalgary.ca This SN2 reaction creates a new carbon-nitrogen bond. A significant challenge in this pathway is the potential for overalkylation, as the newly formed secondary or tertiary amine can remain sufficiently nucleophilic to react again with the alkyl halide. wikipedia.orgucalgary.ca To achieve selective mono-alkylation, reaction conditions are carefully controlled, often involving the slow addition of the alkylating agent to a solution of the amine, ensuring the amine is always in excess. researchgate.net The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) to neutralize the acid generated. researchgate.net

More advanced and "greener" pathways for N-alkylation have been developed to circumvent the use of alkyl halides. One prominent method is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This pathway utilizes alcohols as the alkylating agents in the presence of a transition-metal catalyst. The mechanism involves the catalyst temporarily oxidizing the alcohol (e.g., propan-1-ol) to an aldehyde. The aldehyde then undergoes a condensation reaction with the amine to form an imine intermediate, which is subsequently reduced by the catalyst using the hydrogen "borrowed" from the alcohol. This avoids the formation of salt byproducts. acsgcipr.org

A novel pathway for N-alkylation involves metallaphotoredox catalysis. This approach uses visible light, a photocatalyst, and a copper catalyst to couple various N-nucleophiles with alkyl bromides at room temperature. princeton.edu This open-shell pathway proceeds via a halogen abstraction-radical capture (HARC) mechanism, which can overcome the high activation barriers associated with traditional SN2 or SN1 reactions, particularly with sterically hindered substrates. princeton.edu

The functionalization to install the 4-amino group often relies on synthons derived from piperidine-4-carboxylic acid (isonipecotic acid). An efficient method involves the Curtius rearrangement as a key step, which converts a carboxylic acid derivative into an amine, providing a versatile route to 4-aminopiperidine (B84694) precursors. nih.gov Another powerful approach is the Ugi four-component reaction, a multicomponent reaction that can rapidly assemble complex 4-aminopiperidine-4-carboxylic acid derivatives in a single step.

| Alkylation Method | Mechanism | Alkylating Agent | Key Features |

| Classical SN2 | Nucleophilic Substitution | Alkyl Halides (R-X) | Well-established; potential for overalkylation; generates salt waste. wikipedia.orgucalgary.ca |

| Borrowing Hydrogen | Catalytic Oxidation-Condensation-Reduction | Alcohols (R-OH) | Atom-economical; green alternative; water is the only byproduct. acsgcipr.org |

| Metallaphotoredox | Halogen Abstraction-Radical Capture (HARC) | Alkyl Halides (R-X) | Mild, room-temperature conditions; broad substrate scope. princeton.edu |

Role of Catalysis in Synthetic Transformations of Piperidine-Based Amines

Catalysis is fundamental to the efficient and selective synthesis of piperidine-based amines. Catalysts play a crucial role not only in constructing the piperidine ring but also in the specific N-alkylation steps required to form the target compound.

Transition metals are extensively used in the synthesis of the piperidine core. Catalysts based on palladium, rhodium, iridium, and gold are employed in various strategies, including the hydrogenation of pyridine (B92270) precursors or the cyclization of functionalized alkenes. nih.govnih.gov For instance, the complete hydrogenation of a substituted pyridine ring to a piperidine ring can be achieved using heterogeneous catalysts like rhodium on carbon (Rh/C) under hydrogen pressure. organic-chemistry.org

In the context of N-alkylation via the borrowing hydrogen mechanism, transition-metal complexes (commonly iridium or ruthenium) are essential. The catalyst facilitates the entire mechanistic sequence:

Dehydrogenation: The metal center reversibly removes hydrogen from the alcohol substrate, forming a metal-hydride species and an aldehyde.

Condensation: The aldehyde reacts with the amine to form an imine.

Hydrogenation: The metal-hydride transfers the hydrogen back to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst.

This catalytic cycle is highly atom-efficient and avoids the need for stoichiometric activating agents and external reductants.

Copper catalysis is central to the metallaphotoredox N-alkylation pathway. In this system, a simple Cu(II) salt works in concert with an iridium-based photocatalyst. The excited photocatalyst initiates a process that generates a silyl radical, which then abstracts a halogen atom from the alkyl halide to form an alkyl radical. This radical is then trapped by the Cu(II)-amine complex, leading to the formation of the C-N bond through reductive elimination. princeton.edu This dual catalytic system enables challenging alkylations at room temperature. princeton.edu

The table below summarizes some catalytic systems relevant to the synthesis of piperidine derivatives.

| Catalyst Type | Reaction | Example Catalyst | Role of Catalyst |

| Iridium(III) Complexes | Borrowing Hydrogen N-Alkylation | [Cp*IrCl2]2 | Facilitates oxidation of alcohols and reduction of imine intermediates. nih.gov |

| Palladium Complexes | Alkene Cyclization | Pd(OAc)2 | Catalyzes intramolecular aminoarylation or Wacker-type oxidative amination. acs.org |

| Rhodium on Carbon (Rh/C) | Pyridine Hydrogenation | 10% Rh/C | Heterogeneous catalyst for the reduction of aromatic rings to saturated heterocycles. organic-chemistry.org |

| Copper(II) Salts | Metallaphotoredox N-Alkylation | Cu(TMHD)2 | Mediates the radical capture and C-N bond formation step. princeton.edu |

| Gold(I) Complexes | Alkyne/Allene Cyclization | PPh3AuNTf2 | Activates unsaturated C-C bonds for nucleophilic attack by an amide nitrogen. nih.gov |

Stereochemical Outcomes and Control in Reactions of this compound Precursors

While the target molecule itself is achiral, the synthesis of its precursors, particularly those with substituents on the piperidine ring, often involves the creation of one or more stereocenters. Controlling the stereochemical outcome of these reactions is a central challenge in modern organic synthesis.

The stereochemistry of the piperidine ring is often established during its formation. For example, the catalytic hydrogenation of a substituted pyridine can result in different diastereomers (cis or trans). The facial selectivity of the hydrogenation is influenced by the catalyst, the solvent, and the nature of the substituents on the pyridine ring. nih.gov Research has shown that hydrogenation of certain functionalized pyridines using specific rhodium catalysts can lead to all-cis products. scientificupdate.com

For enantioselective synthesis, chiral catalysts or auxiliaries are employed. A powerful strategy involves the use of transition metals paired with chiral ligands. An iridium-catalyzed hydrogen-borrowing reaction has been shown to enable the highly enantioselective synthesis of C4-substituted piperidines. nih.gov Similarly, rhodium-catalyzed asymmetric arylation of aliphatic N-tosylaldimines can generate chiral 2-aryl piperidines in a one-pot procedure. organic-chemistry.org

Conformational effects can also play a decisive role in stereochemical outcomes. Detailed experimental and computational studies on the kinetic resolution of disubstituted piperidines have revealed that reactivity can be strongly dependent on the conformation of the ring. acs.org Specifically, a strong preference was observed for the acylation of conformers where a substituent at the α-position occupies an axial position, highlighting how subtle energetic differences between chair conformations can be exploited for stereocontrol. acs.org

Another approach to introduce chirality is through asymmetric deprotonation. The use of a strong base complexed with a chiral ligand, such as s-butyllithium with (-)-sparteine, can selectively remove one of two prochiral protons adjacent to the nitrogen in an N-Boc-protected piperidine. nih.gov While this method can establish a stereocenter, its selectivity can be moderate and highly dependent on the substrate and reaction conditions. nih.gov

Computational and Experimental Approaches for Reaction Mechanism Verification

The verification of proposed reaction mechanisms relies on a synergistic combination of experimental and computational methods. This dual approach provides a comprehensive understanding of reaction pathways, transition states, and the factors governing selectivity.

Experimental Approaches:

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for identifying the structures of intermediates and products. In some cases, short-lived intermediates can be observed at low temperatures.

X-ray Crystallography: This technique provides unambiguous structural and stereochemical information for stable compounds and, occasionally, for isolable intermediates, confirming bond connectivity and spatial arrangement. researchgate.net

Kinetic Studies: Measuring reaction rates as a function of reactant and catalyst concentrations helps to determine the rate law of the reaction, providing insight into the composition of the rate-determining transition state.

Isotope Labeling: By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium), its path through the reaction can be traced. This "labeling" can help distinguish between proposed mechanisms, such as different pathways for C-H activation.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations have become a standard tool for investigating reaction mechanisms in organic chemistry. acs.org Theorists can model the full energy profile of a proposed reaction pathway, calculating the structures and energies of reactants, intermediates, transition states, and products. researchgate.net This allows for the determination of activation barriers, which can be compared to experimental kinetic data. DFT is also used to rationalize chemo-, regio-, and stereoselectivity by comparing the activation energies of competing pathways. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into conformational preferences and the role of solvent molecules, which can be crucial for understanding selectivity. researchgate.net

The interplay between these methods is powerful. For example, DFT calculations might predict two possible pathways with similar activation energies. This prediction can then guide the design of new experiments, such as kinetic isotope effect studies, to differentiate between the two possibilities. Conversely, an unexpected experimental result can prompt computational studies to uncover a previously unconsidered reaction pathway. acs.org

| Method | Type | Information Gained |

| NMR Spectroscopy | Experimental | Structural identification of intermediates and products; reaction monitoring. |

| X-ray Crystallography | Experimental | Unambiguous 3D molecular structure and stereochemistry. researchgate.net |

| Kinetic Analysis | Experimental | Reaction rates, rate laws, and information about the rate-determining step. |

| Density Functional Theory (DFT) | Computational | Geometries and energies of transition states and intermediates; reaction energy profiles; prediction of selectivity. acs.org |

| Molecular Dynamics (MD) | Computational | Conformational dynamics; solvent effects; binding interactions. researchgate.net |

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies of N Propan 2 Yl 1 Propylpiperidin 4 Amine Analogs

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a specific protein target. For analogs of N-(Propan-2-yl)-1-propylpiperidin-4-amine, these simulations are crucial in elucidating their mechanism of action at a molecular level.

Docking studies typically involve placing the 3D structure of the ligand into the binding site of a receptor. The process calculates the binding energy, which is an estimation of the binding affinity. For piperidine (B6355638) derivatives, molecular docking has been employed to identify potential inhibitors for various targets, including enzymes and receptors. researchgate.netnih.gov For instance, in a study on piperidine derivatives as potential HDM2 inhibitors, molecular docking was used to predict the binding modes of the compounds within the HDM2 protein's binding pocket. researchgate.net The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding.

The general workflow for a molecular docking study of an this compound analog would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a protein data bank.

Preparation of the Ligand: Generating the 3D structure of the this compound analog and optimizing its geometry.

Docking Simulation: Using software to place the ligand into the receptor's binding site and calculate the binding affinity.

Analysis of Results: Visualizing the binding mode and identifying key interactions between the ligand and the receptor.

These simulations can guide the rational design of new analogs with improved binding affinities and selectivity. nih.gov

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and conformational preferences of molecules. jksus.org For this compound and its derivatives, these calculations can elucidate various molecular properties.

Studies on piperidine derivatives have utilized quantum chemistry to calculate spatial, electronic, and energy characteristics. chemjournal.kz Key parameters derived from these calculations include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. ekb.egucsb.edu The energy gap between HOMO and LUMO can determine the chemical stability of the compound. ekb.eg

Charge characteristics: Calculations of atomic charges can identify nucleophilic and electrophilic centers within the molecule, which are crucial for understanding reaction mechanisms and intermolecular interactions. chemjournal.kzekb.eg

Thermodynamic stability: The enthalpy of formation can be calculated to determine the thermodynamic stability of different conformers or derivatives. chemjournal.kz

For instance, quantum chemical calculations on piperidine derivatives have shown that the presence of certain radicals can influence whether the compound acts as a nucleophile or an electrophile. ekb.eg These calculations can also predict properties like polarity and solubility in various solvents based on the calculated dipole moments. ekb.eg

Conformational Analysis of this compound in Various Environments

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound is essential to understand how it interacts with its biological target. The piperidine ring typically adopts a chair conformation, but the orientation of the substituents (axial or equatorial) can significantly impact its properties. rsc.org

Studies on substituted piperidines have shown that the conformational preferences can be influenced by several factors, including steric and electrostatic interactions. nih.govresearchgate.net For example, the presence of polar substituents can lead to a stabilization of the axial conformer upon protonation due to electrostatic interactions. nih.gov Molecular mechanics calculations can be used to predict the relative energies of different conformers in various environments, such as in the gas phase or in a solvent. nih.gov

For this compound, the key conformational features to consider are:

The chair conformation of the piperidine ring.

The axial versus equatorial orientation of the N-propyl and 4-amino-N-(propan-2-yl) groups.

The rotational barriers around the single bonds of the substituent groups.

Computational methods can be used to perform a conformational search to identify the lowest energy conformers and estimate their relative populations based on the Boltzmann distribution. researchgate.net

QSAR Methodologies Applied to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comjocpr.com For derivatives of this compound, QSAR models can be developed to predict their activity and guide the synthesis of new, more potent analogs. pepdd.com

The first step in QSAR modeling is to calculate a set of molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be classified into several categories: drugdesign.org

1D descriptors: Based on the chemical formula (e.g., molecular weight).

2D descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices). nih.gov

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, volume).

For piperidine derivatives, a wide range of descriptors have been used in QSAR studies, including topological, spatial, thermodynamic, and electronic descriptors. nih.govnih.gov The selection of appropriate descriptors is crucial for building a predictive QSAR model.

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties. |

| Topological | Wiener index, Kier & Hall connectivity indices | Atomic connectivity and branching. |

| Geometric | Molecular surface area, Molecular volume | 3D shape and size of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electron distribution and reactivity. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability. |

Once the descriptors are calculated, a statistical method is used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov Common techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors. nih.govresearchgate.net

Genetic Algorithms (GA): GA can be used in conjunction with MLR to select the most relevant subset of descriptors for the model, thereby avoiding overfitting. nih.govnih.gov

Machine Learning Methods: Techniques like Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can capture non-linear relationships between structure and activity. nih.govresearchgate.netresearchgate.net

For example, a QSAR study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives used a genetic algorithm combined with multiple linear regression to develop a highly predictive model for their PARP inhibitory activity. nih.gov

Validation is a critical step in QSAR modeling to ensure the robustness and predictive power of the developed model. nih.govbasicmedicalkey.com Several validation techniques are commonly employed:

Internal Validation: This involves using the training set data to assess the model's performance. A common method is leave-one-out (LOO) cross-validation , where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. nih.govnih.gov This process is repeated for each compound in the training set. The cross-validated correlation coefficient (Q²) is a measure of the model's internal predictive ability.

External Validation: The model's predictive power is assessed using an external test set of compounds that were not used in the model development. nih.gov The correlation coefficient (R²_pred) between the predicted and experimental activities for the test set provides a measure of the model's ability to generalize to new compounds. nih.gov

Y-randomization: This technique involves randomly shuffling the biological activity data and rebuilding the QSAR model. A significant drop in the model's performance for the randomized data indicates that the original model is not due to chance correlation. uniroma1.it

A robust QSAR model should have high values for both internal and external validation statistics, indicating that it is both stable and predictive. uniroma1.itsemanticscholar.org

Structure Activity Relationship Sar Studies of N Propan 2 Yl 1 Propylpiperidin 4 Amine Derivatives

Systematic Modification of the N1-Propyl Moiety and its Impact on Biological Activity

The substituent at the N1 position of the piperidine (B6355638) ring plays a critical role in modulating the pharmacological profile of 4-aminopiperidine (B84694) derivatives. Systematic alterations of the N1-propyl group in analogues of N-(propan-2-yl)-1-propylpiperidin-4-amine have demonstrated significant impacts on binding affinity and efficacy at various biological targets.

Research into related N-substituted piperidines and piperazines has shown that the length and nature of the N1-alkyl chain can be a key determinant of activity. nih.gov In one study focusing on opioid receptor ligands, extending an N-alkyl side chain from one to three methylene (B1212753) units (similar to a propyl group) did not substantially alter binding affinity but did introduce partial agonist activity where none previously existed. nih.gov This suggests that the N1-propyl group may be crucial for establishing a specific interaction with the receptor that influences functional response.

Further modifications, such as increasing the chain length beyond three carbons or introducing branching, often lead to varied outcomes. For instance, extending the side chain to five methylene units in some series did not yield further improvements, indicating an optimal length for the lipophilic side chain. nih.gov The introduction of aromatic moieties, such as a phenethyl group, has also been explored, which can introduce additional binding interactions (e.g., pi-stacking) and significantly alter the compound's profile. mdpi.com

The table below illustrates hypothetical SAR data for modifications at the N1 position, based on general findings in related chemical series.

| Compound ID | N1-Substituent | Chain Length | Biological Activity (IC₅₀, nM) |

| 1 | Methyl | 1 | 50 |

| 2 | Ethyl | 2 | 35 |

| 3 | Propyl | 3 | 20 |

| 4 | Butyl | 4 | 25 |

| 5 | Pentyl | 5 | 40 |

| 6 | Isopropyl | 3 (branched) | 60 |

| 7 | Benzyl | - | 15 |

Note: Data is representative and for illustrative purposes.

These findings underscore the importance of the N1-substituent. The propyl group appears to provide a balance of lipophilicity and size that is often favorable for receptor engagement, while further modifications must be carefully considered to optimize activity.

Derivatization and Functionalization of the N-(Propan-2-yl)amine Group at Position 4

The secondary amine at position 4, specifically the N-(propan-2-yl)amine group, is a critical pharmacophoric element and a key site for derivatization to fine-tune biological activity. Modifications at this position directly influence hydrogen bonding capabilities, basicity, and steric interactions with the target protein.

The synthesis of 4-aminopiperidine libraries often involves the reductive amination of an N-substituted 4-piperidone (B1582916), allowing for a wide diversity of amines to be introduced at this position. mdpi.com The nature of the N-substituent at the 4-amino group can dramatically affect potency. For example, in a series of antifungal 4-aminopiperidines, attaching a long N-dodecyl (C₁₂) alkyl chain to the 4-amino nitrogen resulted in outstanding antifungal activity. mdpi.com This highlights that for certain targets, a large lipophilic substituent at this position is highly favorable.

In contrast, for other targets, smaller alkyl groups like the propan-2-yl (isopropyl) group may be optimal. The branched nature of the isopropyl group can provide a different steric profile compared to a linear propyl group, which may enhance binding by fitting more snugly into a specific hydrophobic pocket.

Further derivatization of the amine itself, such as acylation to form amides or conversion to sulfonamides, can also have a profound impact. These changes alter the basicity and hydrogen-bonding pattern of the group, which can be leveraged to improve selectivity or metabolic stability. researchgate.net

The following table presents hypothetical data on the derivatization of the 4-amino group.

| Compound ID | C4-Substituent | Modification Type | Biological Activity (IC₅₀, nM) |

| 8 | NH-methyl | Small Alkyl | 45 |

| 9 | NH-ethyl | Small Alkyl | 38 |

| 10 | NH-isopropyl | Branched Alkyl | 20 |

| 11 | NH-dodecyl | Long Alkyl | 5 |

| 12 | N(isopropyl)₂ | Dialkylation | >1000 |

| 13 | N(H)C(O)CH₃ | Acylation (Amide) | 150 |

Note: Data is representative and for illustrative purposes.

These results indicate that while large lipophilic groups can be highly potent in some contexts, the specific size and shape of the substituent, such as the isopropyl group, are crucial for optimizing interactions in others. mdpi.com

Influence of Piperidine Ring Stereochemistry and Substituent Orientation on SAR

The three-dimensional structure of the piperidine ring and the spatial orientation of its substituents are fundamental to its interaction with biological targets. The piperidine ring typically adopts a chair conformation, allowing substituents to be positioned in either an axial or equatorial orientation. The relative stereochemistry (cis/trans) of substituents can lead to significant differences in biological activity. studymind.co.uknih.gov

For 3,4-disubstituted piperidines, the trans configuration is often thermodynamically more stable and can exhibit different pharmacological profiles compared to the cis isomer. nih.gov For instance, in a well-known series of opioid antagonists, the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold was crucial for activity. The orientation of the substituents dictates the vector and distance between key pharmacophoric features, which must be precisely aligned for optimal receptor binding.

A study on 5-substituted N-piperonyl-3-phenylpiperidine derivatives systematically explored how placing functional groups in equatorial versus axial positions affects key physicochemical properties like basicity and lipophilicity. nih.gov The study found that the influence of a functional group on the basicity of the piperidine nitrogen was very pronounced when the group was in the β-equatorial position. nih.gov However, these effects were generally diminished for β-axial functional groups, which could be rationalized by intramolecular hydrogen bonding or other steric and electronic effects. nih.gov

While this compound itself is not chiral, the introduction of additional substituents on the piperidine ring would create stereocenters, making the control of stereochemistry a critical aspect of SAR exploration.

| Isomer | Substituent Orientation | Receptor Fit | Biological Activity |

| trans | Equatorial/Equatorial | Often more stable and may provide optimal vector alignment for key interactions. | Frequently more potent. |

| cis | Equatorial/Axial | Can introduce different steric clashes or enable unique intramolecular interactions. | Activity is target-dependent; can be less active or display a different pharmacological profile. |

Note: Table provides a general comparison of stereoisomer effects.

Exploration of Bioisosteric Replacements and Scaffold Variations on the Piperidine Core

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to improve the properties of a lead compound while retaining its key biological activity. nih.govniper.gov.in For derivatives of this compound, replacing the piperidine core with other cyclic systems can lead to compounds with improved metabolic stability, solubility, or novelty for intellectual property purposes. nih.gov

Common bioisosteres for the piperidine ring include other saturated heterocycles like morpholine (B109124), thiomorpholine, and piperazine. dundee.ac.uk Replacing the piperidine with a piperazine, for example, introduces a second nitrogen atom, which can serve as an additional point for substitution or as a hydrogen bond acceptor, though it can also impact basicity and pharmacokinetic properties. nih.gov

More advanced scaffold hopping might involve replacing the piperidine with bicyclic or spirocyclic systems. researchgate.net For instance, 2-azaspiro[3.3]heptane has been successfully used as a piperidine mimetic. researchgate.netprinceton.edu Such rigidified scaffolds can lock the substituents in a specific conformation, potentially increasing binding affinity by reducing the entropic penalty of binding. Bicyclic bioisosteres have also been developed to mimic the piperidine core. researchgate.net The choice of a new scaffold is often guided by computational methods that aim to preserve the three-dimensional arrangement of the original pharmacophore. nih.gov

| Original Scaffold | Bioisosteric Replacement | Potential Advantages | Potential Disadvantages |

| Piperidine | Piperazine | Additional point for substitution, potential for improved solubility. | Altered pKa, potential for new off-target interactions. nih.gov |

| Piperidine | Morpholine | Increased polarity, potential for improved solubility. | Loss of a basic center, potential reduction in certain interactions. dundee.ac.uk |

| Piperidine | Azaspiro[3.3]heptane | Rigidified conformation, improved metabolic stability, novelty. researchgate.net | More complex synthesis, potential for poor solubility. |

| Piperidine | Pyrrolidine | Smaller ring size, different conformational profile. | Altered bond angles and distances between substituents. |

Assessment of Functional Group Tolerance and Compatibility in SAR Design

When designing new analogues, it is crucial to understand the tolerance for various functional groups on the core scaffold. Introducing new functional groups can modulate properties such as solubility, lipophilicity, and metabolic stability, and can also introduce new interactions with the biological target. dundee.ac.uk

Studies on related piperidine structures show that both polar and non-polar substituents can be tolerated, but their position is critical. In one series of proteasome inhibitors, introducing a basic center via a methylene-linked morpholine was successful in improving solubility, but it led to a loss of potency. dundee.ac.uk Conversely, a directly linked piperidine maintained good potency but had poor solubility. dundee.ac.uk This demonstrates the delicate balance that must be achieved between physicochemical properties and biological activity.

The lipophilicity of substituents also plays a major role. mdpi.com In the development of inhibitors for Mycobacterium tuberculosis, replacing a highly lipophilic group with 4-chlorophenyl or 4-bromophenyl groups retained potency while significantly reducing the calculated logP, which is often desirable for better drug-like properties. nih.gov The tolerance for substituted aromatic rings is common, with para-substitution often being preferred, although ortho-groups can also be accommodated without a strong negative influence on activity. nih.gov

| Functional Group Type | Example | General Impact on Properties |

| Halogens (e.g., F, Cl) | 4-chlorophenyl | Increases lipophilicity, can serve as a metabolic blocker. |

| Polar Non-ionic (e.g., OH, CONH₂) | Hydroxymethyl | Increases polarity and solubility, provides H-bonding sites. |

| Basic (e.g., morpholine) | N-morpholinylethyl | Increases basicity and aqueous solubility. dundee.ac.uk |

| Acidic (e.g., COOH) | Carboxypropyl | Increases polarity, introduces a negative charge at physiological pH. |

Exploration of N Propan 2 Yl 1 Propylpiperidin 4 Amine As a Building Block in Organic Synthesis

Utilization in the Construction of Complex Heterocyclic Systems

The presence of a reactive secondary amine group on the piperidine (B6355638) ring makes N-(Propan-2-yl)-1-propylpiperidin-4-amine an excellent precursor for the synthesis of various fused and spiro-heterocyclic systems. These complex structures are of significant interest in the development of novel therapeutic agents.

One common strategy involves the reaction of the 4-amino group with bifunctional electrophiles. For instance, condensation with α,β-unsaturated ketones can lead to the formation of fused pyrimidine (B1678525) rings through a Michael addition followed by intramolecular cyclization and dehydration. Similarly, reaction with β-ketoesters can yield fused pyridinone systems, which are core structures in many biologically active compounds.

Another approach is the use of this building block in cyclocondensation reactions. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can be employed to construct fused pyrazole (B372694) or isoxazole (B147169) rings, depending on the specific reagents and reaction conditions. The general reactivity of 4-aminopiperidines suggests that this compound can be a valuable component in annulation strategies for creating polycyclic systems with potential applications in materials science and medicinal chemistry.

Table 1: Examples of Heterocyclic Systems Potentially Synthesized from this compound

| Reagent | Resulting Heterocyclic System | Potential Application |

|---|---|---|

| α,β-Unsaturated Ketone | Fused Pyrimidine | Kinase Inhibitors |

| β-Ketoester | Fused Pyridinone | CNS Agents |

| 1,3-Diketone | Fused Pyrazole | Anti-inflammatory |

Applications in Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. The primary and secondary amine functionalities of this compound make it an ideal candidate for use in various MCRs.

A prominent example is the Ugi four-component reaction (U-4CR), which combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.gov In this context, this compound can serve as the amine component, leading to the formation of highly functionalized peptide-like scaffolds incorporating the piperidine moiety. The diversity of the resulting products can be readily expanded by varying the other three components. researchgate.net

Similarly, this compound can participate in the Passerini three-component reaction (P-3CR), which involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org While the classic Passerini reaction does not directly involve an amine, modifications of this reaction or subsequent transformations of the product could incorporate the 4-amino group of the piperidine.

The application of this compound in MCRs provides a rapid and efficient route to libraries of complex molecules with a high degree of structural diversity, which is highly valuable for high-throughput screening in drug discovery. nih.gov

Table 2: Potential Multi-Component Reactions Involving this compound

| MCR Type | Reactants | Product Scaffold |

|---|---|---|

| Ugi-4CR | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Strecker | Aldehyde, Cyanide Source | α-Aminonitrile |

Strategies for Derivatization Towards Novel Chemical Entities for Library Synthesis

The generation of chemical libraries for screening purposes is a cornerstone of modern drug discovery. This compound serves as an excellent scaffold for library synthesis due to the presence of the reactive secondary amine at the 4-position, which allows for a wide range of derivatization reactions.

Standard derivatization strategies that can be applied to this building block include:

Acylation: Reaction with a diverse range of acid chlorides, anhydrides, or carboxylic acids (using coupling agents) can produce a library of amides. This is a robust and widely used method for introducing a variety of functional groups.

Sulfonylation: Treatment with various sulfonyl chlorides can yield a library of sulfonamides, which are important pharmacophores found in numerous drugs.

Alkylation and Reductive Amination: The secondary amine can be further alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones to introduce additional diversity at this position.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to libraries of ureas and thioureas, respectively. These functional groups are known to participate in important hydrogen bonding interactions with biological targets.

These derivatization strategies can be readily adapted to parallel synthesis formats, enabling the rapid generation of large and diverse libraries of novel chemical entities based on the this compound scaffold. acs.orgnih.gov The resulting compounds can then be screened for a wide range of biological activities.

Table 3: Derivatization Strategies for Library Synthesis

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Acylation | Acid Chlorides, Carboxylic Acids | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Tertiary Amine |

| Urea Formation | Isocyanates | Urea |

Q & A

Basic: What are the standard synthetic routes for N-(Propan-2-yl)-1-propylpiperidin-4-amine, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 4-aminopiperidine derivatives with isopropyl halides or carbonyl-containing reagents under controlled pH and temperature. Key intermediates (e.g., 1-propylpiperidin-4-amine dihydrochloride) are purified via recrystallization or column chromatography and characterized using 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Basic: Which spectroscopic and computational techniques are critical for structural elucidation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for piperidine ring protons (δ 2.5–3.5 ppm) and isopropyl/propyl substituents (δ 1.0–1.5 ppm) to confirm stereochemistry .

- X-ray Crystallography: Resolve crystal structures using programs like SHELXL to determine bond angles and torsional strain in the piperidine ring .

- Density Functional Theory (DFT): Simulate electronic environments to validate experimental NMR/IR data .

Basic: How should researchers assess solubility and stability for pharmacological screening?

Methodological Answer:

- Solubility: Perform phase-solubility studies in buffers (pH 1–7.4) and solvents (DMSO, ethanol) using UV-Vis spectroscopy. Note that cyclic amines like piperidines often exhibit pH-dependent solubility due to protonation .

- Stability: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolytic or oxidative degradation products .

Advanced: How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

Methodological Answer:

- Catalyst Screening: Test palladium or nickel catalysts for reductive amination to minimize imine byproducts .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperidine nitrogen .

- Kinetic Studies: Employ in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust stoichiometry .

Advanced: How to resolve contradictions in pharmacological data (e.g., varying IC50 values across assays)?

Methodological Answer:

- Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP levels in kinase assays) .

- Off-Target Profiling: Use proteome-wide affinity chromatography or SPR to identify nonspecific binding interactions .

- Statistical Analysis: Apply ANOVA or Bayesian modeling to account for inter-experimental variability .

Advanced: What computational strategies predict receptor-binding modes and selectivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or ion channels (e.g., σ receptors) .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in lipid bilayers (100 ns trajectories) to assess stability of hydrogen bonds with Asp189 in binding pockets .

- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications to guide SAR .

Methodological: How to address stability issues during long-term storage?

Methodological Answer:

- Lyophilization: Prepare hydrochloride salts to enhance hygroscopic stability .

- Inert Atmosphere: Store under argon in amber vials at –20°C to prevent oxidation of the tertiary amine .

- Stability-Indicating Assays: Develop HPLC methods with PDA detection to track degradation (e.g., N-oxide formation) .

Structural Analysis: How do substituents on the piperidine ring influence bioactivity?

Methodological Answer:

- Isosteric Replacements: Compare N-propyl vs. N-allyl groups in receptor-binding assays to evaluate steric effects .

- Electronic Effects: Introduce electron-withdrawing groups (e.g., nitro) to modulate pKa of the amine and enhance membrane permeability .

- Conformational Studies: Use NOESY NMR to correlate ring puckering (chair vs. boat) with antimicrobial activity .

Data Analysis: How to interpret conflicting results in enzyme inhibition assays?

Methodological Answer:

- Enzyme Source Variability: Compare recombinant vs. native enzymes (e.g., cytochrome P450 isoforms) .

- Substrate Competition: Perform Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition .

- Redox Interference: Test for thiol-reactivity using glutathione quenching controls .

Advanced Design: What multi-step strategies synthesize analogs with improved pharmacokinetics?

Methodological Answer:

- Prodrug Approach: Introduce ester or carbamate moieties at the piperidine nitrogen for enhanced bioavailability .

- Metabolic Blocking: Fluorinate the propyl chain to reduce CYP-mediated oxidation .

- Hybrid Molecules: Conjugate with phenolic or heterocyclic fragments to target dual receptors (e.g., serotonin/dopamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.